molecular formula C17H19N5O2 B6453938 2-{[1-(6-methoxypyrimidin-4-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile CAS No. 2548998-01-0

2-{[1-(6-methoxypyrimidin-4-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile

Cat. No.: B6453938
CAS No.: 2548998-01-0
M. Wt: 325.4 g/mol
InChI Key: OOISLDVTJDKPSR-UHFFFAOYSA-N
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Description

2-{[1-(6-Methoxypyrimidin-4-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile is a heterocyclic compound featuring a pyridine-4-carbonitrile core linked via a methoxy group to a piperidin-3-yl moiety. The piperidine ring is further substituted at the N-position with a 6-methoxypyrimidin-4-yl group. This structure combines multiple pharmacophoric elements:

  • Methoxy linker: Enhances solubility and modulates steric interactions.
  • Piperidine: A flexible six-membered ring that may improve bioavailability through conformational adaptability.
  • 6-Methoxypyrimidin-4-yl: A pyrimidine derivative with a methoxy substituent, contributing to electronic and steric effects .

Properties

IUPAC Name

2-[[1-(6-methoxypyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-23-16-8-15(20-12-21-16)22-6-2-3-14(10-22)11-24-17-7-13(9-18)4-5-19-17/h4-5,7-8,12,14H,2-3,6,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOISLDVTJDKPSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCCC(C2)COC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[1-(6-methoxypyrimidin-4-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile is a synthetic organic molecule that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C14H18N4O2\text{C}_{14}\text{H}_{18}\text{N}_{4}\text{O}_{2}

This compound features a pyridine ring substituted with a carbonitrile group and a methoxy-pyrimidine moiety linked through a piperidine ring. This specific structure is believed to contribute to its biological activity.

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, particularly in cancer therapy. The presence of the piperidine and pyrimidine groups suggests potential interactions with various biological targets, including enzymes and receptors involved in cell proliferation and survival.

  • Anticancer Activity :
    • Compounds containing piperidine and pyridine derivatives have shown promising anticancer properties. For instance, studies have demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer) cells .
    • The mechanism often involves the induction of apoptosis and cell cycle arrest, which are critical for halting tumor growth.
  • Enzyme Inhibition :
    • The compound may act as an inhibitor of key enzymes involved in cancer progression, such as p38 MAP kinase. Inhibitors of this enzyme have been shown to reduce the production of pro-inflammatory cytokines, which are often elevated in cancerous conditions .

Research Findings and Case Studies

A review of literature reveals several studies that explore the biological activity of compounds structurally related to this compound:

StudyFindings
Study on Anticancer Activity The compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer effects .
Mechanistic Insights Research highlighted that related compounds induced senescence in cancer cells, leading to inhibited migration and altered cell morphology .
In Vivo Studies Animal models demonstrated that these compounds could significantly reduce tumor size compared to controls, supporting their therapeutic potential .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic properties, particularly in the treatment of various diseases. Its structural features allow it to interact with biological targets effectively.

Potential Therapeutic Uses :

  • Anticancer Activity : The compound has been explored for its ability to inhibit cancer cell growth, particularly in tumors associated with mutated receptor tyrosine kinases such as c-KIT, which are implicated in gastrointestinal stromal tumors (GIST) and other malignancies .
  • Antimicrobial Properties : Similar compounds have shown activity against bacterial strains, suggesting that this compound may also possess antimicrobial effects .

Pharmacology

Research indicates that the compound may function as an enzyme inhibitor, impacting key biochemical pathways.

Mechanism of Action :

  • The compound is hypothesized to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in neurotransmission and are targets in neurodegenerative diseases .

Biochemical Pathways

The interactions of this compound with various biochemical pathways are under investigation. Docking studies suggest it may engage with specific receptors or enzymes, leading to potential therapeutic effects .

Synthetic Chemistry

As a versatile building block, this compound can be utilized in the synthesis of more complex molecules.

Synthetic Routes :

  • The synthesis involves multi-step organic reactions where the methoxypyrimidine moiety is introduced through nucleophilic substitution reactions, making it a valuable intermediate in drug development .

Case Studies

Several studies have highlighted the efficacy of similar compounds derived from this structure:

  • Inhibition of c-KIT Kinase : A study demonstrated that derivatives of this compound effectively inhibited c-KIT kinase activity across various mutations, suggesting its potential as a targeted therapy for GIST .
  • Antimicrobial Activity : Research on related compounds indicated significant antibacterial activity against Mycobacterium tuberculosis, highlighting the potential for developing new treatments for resistant strains .

Comparison with Similar Compounds

BK80166: 2-{[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile

  • Structural Differences : Replaces the 6-methoxy group on the pyrimidine with 5,6-dimethyl substituents.
  • Metabolic Stability: Methyl groups are less prone to oxidative metabolism than methoxy groups, which may prolong half-life.
  • Molecular Formula : C₁₈H₂₁N₅O
  • Molecular Weight : 323.39 g/mol .

4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((3-(morpholine-4-carbonyl)phenyl)amino)pyrimidine-5-carbonitrile

  • Structural Differences: Incorporates a thiazole ring and a morpholine-carbonylphenylamino group instead of the pyridine-methoxy-piperidine system.
  • Implications: Solubility: The morpholine-carbonyl group introduces polarity, improving aqueous solubility.
  • Molecular Formula : C₂₁H₂₂N₈O₂S
  • Molecular Weight : 450.52 g/mol .

2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile

  • Structural Differences : Substitutes the piperidine-pyrimidine system with a 4-methylpiperazine ring and adds phenyl/thiophene groups.
  • Aromatic Interactions: Thiophene and phenyl groups may enhance π-π stacking in hydrophobic binding pockets .
  • Molecular Formula : C₂₂H₂₁N₅S
  • Molecular Weight : 387.50 g/mol .

1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic Acid

  • Structural Differences : Replaces the pyridine-methoxy group with a carboxylic acid.
  • Implications :
    • Solubility : The carboxylic acid group enhances hydrophilicity, favoring aqueous environments.
    • Reactivity : May serve as a synthetic intermediate or metabolite of the target compound .
  • Molecular Formula : C₁₁H₁₅N₃O₃
  • Molecular Weight : 237.26 g/mol .

Research Findings and Implications

  • Substituent Effects :
    • Methoxy vs. Methyl Groups: Methoxy substituents (target compound) improve solubility but may increase metabolic liability compared to methyl groups (BK80166).
    • Heterocyclic Variations: Thiazole () and thiophene () rings introduce distinct electronic profiles, influencing target selectivity.
  • Pharmacokinetic Considerations :
    • Piperidine/piperazine rings enhance conformational flexibility, aiding in target binding.
    • Carboxylic acid derivatives () highlight the trade-off between solubility and membrane permeability.

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